molecular formula C9H18FN3O B1478808 3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one CAS No. 2007578-34-7

3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one

Cat. No. B1478808
CAS RN: 2007578-34-7
M. Wt: 203.26 g/mol
InChI Key: SVAYGPZWNCYYCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one, commonly referred to as 3-Amino-1-FEP, is an organic compound that has been extensively studied in the past few decades due to its various scientific applications. This compound has been used in many different fields, such as drug development, medicinal chemistry, and biochemistry. It has been found to have a wide range of properties, including a high affinity for certain proteins, and has been used in the synthesis of various drugs.

Mechanism of Action

The mechanism of action of 3-Amino-1-FEP is not entirely understood, but it is thought to involve binding to certain proteins and altering their structure and activity. It is believed that this binding is mediated by hydrogen bonding and hydrophobic interactions. Additionally, 3-Amino-1-FEP has been found to interact with certain enzymes, which may explain its ability to modify the activity of certain proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Amino-1-FEP are not entirely understood, but it has been found to have a wide range of effects on various biochemical and physiological processes. For example, it has been found to have an effect on the activity of certain enzymes, as well as on the expression of certain genes. Additionally, it has been found to have an effect on cell proliferation and differentiation, as well as on the metabolism of certain drugs.

Advantages and Limitations for Lab Experiments

3-Amino-1-FEP has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and is relatively stable in solution. Additionally, it has a high affinity for certain proteins, which makes it useful for studying protein-ligand interactions. However, it also has some limitations for use in laboratory experiments. For example, it is not very soluble in water, which can limit its use in certain experiments. Additionally, it has a relatively short half-life, which means that it must be used quickly after synthesis.

Future Directions

There are a number of potential future directions for the use of 3-Amino-1-FEP. For example, further research could be done to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be done to explore the potential applications of 3-Amino-1-FEP in drug development and medicinal chemistry. Finally, further research could be done to explore the potential uses of 3-Amino-1-FEP in other fields, such as biotechnology and nanotechnology.

Scientific Research Applications

3-Amino-1-FEP has been used in a variety of scientific research applications, including drug development and medicinal chemistry. It has been found to have a high affinity for certain proteins, which makes it a useful tool for studying protein-ligand interactions. Additionally, it has been used in the synthesis of various drugs, such as anticonvulsants, antidepressants, and anti-inflammatory agents.

properties

IUPAC Name

3-amino-1-[4-(2-fluoroethyl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18FN3O/c10-2-4-12-5-7-13(8-6-12)9(14)1-3-11/h1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAYGPZWNCYYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCF)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
3-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.